molecular formula C10H12ClFN2O2 B1377775 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1177340-06-5

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B1377775
CAS No.: 1177340-06-5
M. Wt: 246.66 g/mol
InChI Key: UPDVYQLNJKCOMT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a unique oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of the 4-fluorophenyl group and the aminomethyl substituent further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride typically involves the following steps:

    Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the oxazolidinone intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. This often involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are employed.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone derivative with antimicrobial activity.

    Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.

    Cycloserine: An antibiotic with a similar structural motif but different biological activity.

Uniqueness

5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 4-fluorophenyl group and the aminomethyl substituent differentiates it from other oxazolidinones, potentially leading to unique applications and effects.

Properties

IUPAC Name

5-(aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2.ClH/c11-7-1-3-8(4-2-7)13-6-9(5-12)15-10(13)14;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVYQLNJKCOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177340-06-5
Record name 2-Oxazolidinone, 5-(aminomethyl)-3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177340-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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